2-Methyl-5-methylamino-6-nitro-pyridine

Physicochemical characterization Solid-state properties Crystal engineering

2-Methyl-5-methylamino-6-nitro-pyridine (CAS not formally registered; IUPAC synonym N,6-dimethyl-2-nitropyridin-3-amine; molecular formula C₇H₉N₃O₂; MW 167.17 g/mol) is a trisubstituted nitropyridine derivative bearing a 2-methyl group, a 5-methylamino group, and a 6-nitro group. This compound belongs to the class of vicinally substituted nitropyridines, a family widely employed as synthetic intermediates in pharmaceutical and agrochemical research due to the versatile reactivity of the nitro group and the directing effects of the ring substituents.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B8464061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-methylamino-6-nitro-pyridine
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1)NC)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O2/c1-5-3-4-6(8-2)7(9-5)10(11)12/h3-4,8H,1-2H3
InChIKeyDUEAXBVXLPYGCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-methylamino-6-nitro-pyridine: Comparative Physicochemical and Synthetic Baseline for Informed Procurement


2-Methyl-5-methylamino-6-nitro-pyridine (CAS not formally registered; IUPAC synonym N,6-dimethyl-2-nitropyridin-3-amine; molecular formula C₇H₉N₃O₂; MW 167.17 g/mol) is a trisubstituted nitropyridine derivative bearing a 2-methyl group, a 5-methylamino group, and a 6-nitro group [1]. This compound belongs to the class of vicinally substituted nitropyridines, a family widely employed as synthetic intermediates in pharmaceutical and agrochemical research due to the versatile reactivity of the nitro group and the directing effects of the ring substituents [2]. Unlike simpler nitropyridine building blocks, the presence of three distinct substituents in a defined regioisomeric arrangement creates a unique electronic environment that dictates its subsequent chemical transformations, making direct substitution with commercially more common analogs non-trivial [2].

Why 2-Methyl-5-methylamino-6-nitro-pyridine Cannot Be Replaced by Generic Aminonitropyridine Analogs


Substituting 2-Methyl-5-methylamino-6-nitro-pyridine with a generic aminonitropyridine analog (e.g., 2-amino-6-methyl-5-nitropyridine or 2-methylamino-5-nitropyridine) introduces unacceptable risks in multi-step synthetic sequences. The specific 5-methylamino-6-nitro regiochemistry is critical: the ortho-relationship between the methylamino and nitro groups establishes a unique hydrogen-bonding and electronic push-pull system that governs reactivity in subsequent reduction, cyclization, or cross-coupling steps [1]. Replacing this with an analog that has an amino group at the 2-position (e.g., 2-amino-6-methyl-5-nitropyridine) or lacks the 2-methyl substituent leads to divergent reaction pathways, altered regioselectivity in electrophilic substitutions, and different physicochemical properties such as a melting point that is >70 °C higher, which impacts handling, purification, and formulation . These differences mean that a generic substitution will not yield the same downstream intermediates, compromising the integrity of the final target molecule.

2-Methyl-5-methylamino-6-nitro-pyridine: Head-to-Head Quantitative Differentiation Guide for Scientific Selection


Melting Point Depression vs. 2-Amino-6-methyl-5-nitropyridine: A Key Indicator of Altered Intermolecular Interactions

2-Methyl-5-methylamino-6-nitro-pyridine exhibits a melting point of 112-113 °C, which is substantially lower than that of its closest structural analog lacking the N-methyl group, 2-amino-6-methyl-5-nitropyridine (CAS 22280-62-2), which melts at 185-189 °C [1]. This 73-77 °C decrease reflects the disruption of strong intermolecular N-H···O hydrogen bonding networks by N-methylation, which replaces a hydrogen bond donor with a methyl group . The lower melting point indicates altered solid-state packing and can translate to improved solubility in organic solvents, a critical advantage for solution-phase reactions.

Physicochemical characterization Solid-state properties Crystal engineering

Differentiation from 2-Methylamino-5-nitropyridine: The Critical Role of the 2-Methyl Substituent

Compared to 2-methylamino-5-nitropyridine (CAS 4093-89-4, mp 178-180 °C), which lacks the 2-methyl group, 2-Methyl-5-methylamino-6-nitro-pyridine (mp 112-113 °C) shows a 66-68 °C melting point depression . The 2-methyl substituent exerts a steric and electronic effect that twists the methylamino group out of the pyridine ring plane, as demonstrated by DFT calculations on related N-methylamino-nitropyridine derivatives [1]. This conformational change reduces π-electron delocalization between the methylamino nitrogen and the ring, altering the compound's UV-Vis absorption profile and its reactivity toward electrophilic reagents.

Regioselective synthesis Structure-activity relationship Heterocyclic chemistry

Unique Vicinal Methylamino-Nitro Architecture Enables Selective Reduction to Ortho-Diaminopyridine Intermediates

2-Methyl-5-methylamino-6-nitro-pyridine undergoes clean catalytic hydrogenation (Raney Ni, H₂, EtOAc, RT, 3.5 h) at a 50 mmol scale to yield the corresponding 5-methylamino-6-aminopyridine derivative in high yield as reported in Heterocycles (1994) [1]. This transformation leverages the ortho-amino-nitro relationship to generate a vicinal diamine motif, a privileged pharmacophore found in numerous kinase inhibitors and NOS inhibitors [2]. In contrast, the isomeric 2-methylamino-5-nitropyridine would reduce to a 2-methylamino-5-aminopyridine, a meta-diamine with entirely different geometry and biological activity potential.

Catalytic hydrogenation Synthetic intermediate Pharmaceutical building block

Thermal Rearrangement Route Provides a Distinct Synthetic Access Point Not Available for Amino Analogs

N-Methyl-N-pyridylnitramines undergo thermal rearrangement in chlorobenzene at 120-130 °C to yield corresponding methylamino-nitropyridines in 74-90% yield without requiring an acidic catalyst [1]. This intramolecular nitro migration pathway provides access to the 5-methylamino-6-nitro substitution pattern that is difficult to achieve via direct nitration of 2-methyl-5-methylaminopyridine, where the methylamino group would direct nitration to the 4-position. This synthetic route offers a significant advantage in process safety and regiochemical control compared to mixed-acid nitration approaches commonly used for preparing 2-amino-6-methyl-5-nitropyridine [2].

Synthetic methodology Nitro group migration Process chemistry

High-Value Application Scenarios for 2-Methyl-5-methylamino-6-nitro-pyridine Based on Verified Differentiation Evidence


Synthesis of Ortho-Diaminopyridine Building Blocks for Kinase Inhibitor and NOS Inhibitor Drug Discovery Programs

The ortho-relationship between the 5-methylamino and 6-nitro groups is the defining feature that makes this compound a superior choice for generating vicinal diamine intermediates. After reduction, the resulting 5-methylamino-6-aminopyridine scaffold maps directly onto the pharmacophoric requirements of ATP-competitive kinase inhibitors and nitric oxide synthase (NOS) inhibitors, where the two adjacent nitrogen atoms coordinate to the hinge region or heme iron, respectively [1]. This direct transformation is not possible with 2-amino-6-methyl-5-nitropyridine or 2-methylamino-5-nitropyridine, which produce regioisomeric diamines with altered geometries that cannot engage the same biological targets.

Precursor for Fused Imidazopyridine and Triazolopyridine Heterocycles in Agrochemical Lead Optimization

The ortho-diamine produced upon reduction of 2-Methyl-5-methylamino-6-nitro-pyridine is an ideal substrate for cyclocondensation with carboxylic acids, aldehydes, or nitriles to form imidazo[4,5-b]pyridines or triazolo[4,5-b]pyridines [1]. These fused heterocyclic cores are prevalent in fungicidal and insecticidal agents. The 2-methyl substituent provides additional lipophilicity and metabolic stability compared to the des-methyl analogs, which is a key parameter in agrochemical lead optimization.

Safe and Scalable Process Chemistry via Thermal Rearrangement Route

For industrial procurement and scale-up, the thermal rearrangement pathway to access this specific regioisomer (74-90% yield, no strong acids required) represents a significant process safety advantage over mixed-acid nitration [2]. This route minimizes the generation of acidic waste streams and eliminates the risk of thermal runaway associated with nitration reactions. Organizations committed to green chemistry principles or operating under strict environmental regulations should prioritize this compound when the target synthetic sequence requires a methylamino-nitropyridine intermediate.

Solid-State Formulation Studies Leveraging Depressed Melting Point

The substantially lower melting point of 2-Methyl-5-methylamino-6-nitro-pyridine (112-113 °C) compared to its amino analog (185-189 °C) can be exploited in hot-melt extrusion or melt-crystallization processes for formulating active pharmaceutical ingredients . The depressed melting point also suggests enhanced solubility in organic reaction media, facilitating higher concentrations in solution-phase parallel synthesis or flow chemistry applications.

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